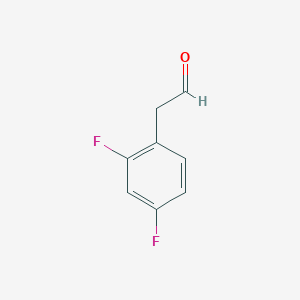

2-(2,4-Difluorophenyl)acetaldehyde

Description

Contextualization within Difluorinated Aromatic Aldehydes

2-(2,4-Difluorophenyl)acetaldehyde belongs to the class of difluorinated aromatic aldehydes, a group of compounds characterized by a phenyl ring substituted with two fluorine atoms and bearing an acetaldehyde (B116499) moiety. The presence and position of the fluorine atoms on the aromatic ring profoundly influence the compound's physicochemical properties and reactivity. Specifically, the electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

This heightened reactivity is a defining characteristic of difluorinated aromatic aldehydes and is a key driver of their utility in organic synthesis. The substitution pattern, in this case at the 2 and 4 positions, also imparts specific steric and electronic effects that can be exploited to achieve desired chemical transformations.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₈H₆F₂O | 156.13 | Phenyl ring with fluorine at C2 and C4, acetaldehyde side chain. |

| 2-(2,5-Difluorophenyl)acetaldehyde | C₈H₆F₂O | 156.13 | Isomeric difluoro substitution pattern. nih.gov |

| 2-(2,6-Difluorophenyl)acetaldehyde | C₈H₆F₂O | 156.13 | Isomeric difluoro substitution pattern with fluorine atoms flanking the side chain. uni.lu |

| 2-(4-Bromo-2,6-difluorophenyl)acetaldehyde | C₈H₅BrF₂O | 235.03 | Additional bromo-substituent, further modifying electronic properties. |

| 2,4-Difluorobenzaldehyde (B74705) | C₇H₄F₂O | 142.10 | Aldehyde group directly attached to the ring. |

| Acetaldehyde | C₂H₄O | 44.05 | Parent aldehyde without the difluorophenyl group. wikipedia.orgbyjus.comgeeksforgeeks.org |

Significance as a Synthetic Intermediate and Reactive Scaffold

The true value of this compound lies in its role as a versatile synthetic intermediate and a reactive scaffold for the construction of more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. The aldehyde functional group is a gateway to a vast array of chemical transformations.

Key reactions involving the aldehyde group include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(2,4-difluorophenyl)acetic acid, a valuable building block in its own right.

Reduction: Reduction of the aldehyde yields the corresponding alcohol, 2-(2,4-difluorophenyl)ethanol.

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the aldol (B89426) condensation, to form carbon-carbon bonds and build more elaborate molecular architectures. geeksforgeeks.org

Reaction with Nucleophiles: It readily reacts with a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents) and amines, to introduce new functional groups. geeksforgeeks.org For instance, reaction with hydrazines like 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields the corresponding hydrazone, a reaction historically used for the characterization of aldehydes and ketones. doubtnut.com

The difluorophenyl moiety is a common feature in many biologically active compounds. Its incorporation can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, all of which are critical parameters in drug design. mdpi.com

Overview of Research Trajectories

Furthermore, the general interest in fluorinated building blocks for medicinal chemistry and materials science ensures that compounds like this compound remain subjects of synthetic methodology development. arborpharmchem.comevonik.com Research efforts are often directed at developing efficient and scalable methods for their preparation. For instance, the synthesis of the related 2,4-dichlorophenyl acetaldehyde has been optimized to improve yield and purity for its use as a key intermediate in the production of tetraconazole, a fungicide. google.com Similar synthetic strategies could be applied to its difluorinated analog.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVSYWJHPZKJAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111991-18-5 | |

| Record name | 2-(2,4-difluorophenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 2 2,4 Difluorophenyl Acetaldehyde

Strategic Approaches to Phenylacetaldehyde (B1677652) Framework Construction

The core challenge in synthesizing 2-(2,4-difluorophenyl)acetaldehyde lies in the efficient formation of the carbon-carbon bond between the aromatic ring and the acetaldehyde (B116499) moiety. Several key strategies have been developed to achieve this transformation.

Aldehyde Functionalization of Difluorinated Aromatic Precursors

One direct approach involves the introduction of an acetaldehyde group or its synthetic equivalent onto a pre-existing 1,3-difluorobenzene (B1663923) ring. nih.govsigmaaldrich.comnih.gov This can be achieved through electrophilic aromatic substitution reactions. For instance, Friedel-Crafts type reactions can be employed to introduce an acetyl group, which can then be further manipulated to the desired acetaldehyde. A notable example is the Gattermann-Koch reaction or similar formylation methods, which directly introduce a formyl group onto the aromatic ring to produce 2,4-difluorobenzaldehyde (B74705). researchgate.net This aldehyde can then serve as a precursor for homologation to the target acetaldehyde.

The synthesis of 2,4-difluorobenzaldehyde itself can be accomplished through various means, including the oxidation of 2,4-difluorotoluene (B1202308). google.com Another method involves the fluorination of 2,4-dichlorobenzaldehyde (B42875) using a suitable fluorinating agent. google.com

Homologation Strategies from Difluorinated Benzaldehydes

A common and versatile strategy begins with 2,4-difluorobenzaldehyde, a readily available starting material. sigmaaldrich.combldpharm.comtcichemicals.com This approach involves a one-carbon homologation, extending the aldehyde group to a two-carbon acetaldehyde chain. organic-chemistry.org Several classic organic reactions can be adapted for this purpose. The Wittig reaction, using a methoxymethylenetriphenylphosphorane ylide, converts the aldehyde to an enol ether. Subsequent hydrolysis of the enol ether under acidic conditions yields the desired phenylacetaldehyde. organic-chemistry.org

An alternative homologation method involves the Darzens condensation. Reacting 2,4-difluorobenzaldehyde with an α-haloester in the presence of a base can form a glycidic ester. Saponification followed by decarboxylation of the glycidic ester furnishes the target aldehyde. A similar strategy has been reported for the synthesis of 2,4-dichlorophenyl acetaldehyde, where 2,4-dichlorobenzaldehyde is reacted with ethyl chloroacetate. google.com

Nucleophilic Substitution Approaches on Halogenated Acetaldehyde Equivalents

This strategy involves the formation of a carbon-carbon bond between a nucleophilic 2,4-difluorophenyl species and an electrophilic two-carbon synthon equivalent to an acetaldehyde group. The most common nucleophiles for this purpose are Grignard reagents or organolithium compounds derived from 2,4-difluorobromobenzene or 2,4-difluoroiodobenzene. libretexts.orgmasterorganicchemistry.comlibretexts.org

These powerful nucleophiles can react with various electrophiles that serve as acetaldehyde equivalents. libretexts.orgmasterorganicchemistry.com For example, reaction with ethylene (B1197577) oxide (epoxide) followed by oxidation of the resulting primary alcohol provides the aldehyde. Alternatively, reaction with a protected bromoacetaldehyde (B98955) or its synthetic equivalent can directly lead to the protected form of this compound, which can then be deprotected to yield the final product. The use of Grignard reagents in nucleophilic substitution reactions on sulfur mustards has also been explored, highlighting their versatility. nih.gov It is important to note that Grignard reagents are strong bases and may not be compatible with acidic protons in the substrate. libretexts.org

Catalytic Systems in this compound Synthesis

Lewis Acid-Mediated Reactions

Lewis acids are frequently utilized to activate electrophiles in carbon-carbon bond-forming reactions. nih.govnih.govrsc.org In the context of synthesizing this compound, Lewis acids like aluminum chloride (AlCl₃) are instrumental in Friedel-Crafts acylation or formylation reactions to introduce the carbonyl functionality onto the difluorinated benzene (B151609) ring. researchgate.net For instance, the synthesis of 2,4-difluorobenzaldehyde from 1,3-difluorobenzene and carbon monoxide can be catalyzed by AlCl₃ in the presence of HCl. researchgate.net

Lewis acids can also promote cycloaddition reactions that may serve as a key step in more complex synthetic routes to precursors of the target molecule. nih.gov The use of copper(II)-based metal-organic frameworks (MOFs) with Lewis acid sites has been demonstrated for the synthesis of bioactive compounds, indicating the potential for novel catalytic systems in related syntheses. nih.gov

Transition Metal Catalysis in C-C Bond Formation

Transition metal catalysis is a powerful tool for the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance. organic-chemistry.orgalevelchemistry.co.uk Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, are particularly relevant. organic-chemistry.org For example, a Suzuki coupling between a 2,4-difluorophenylboronic acid derivative and a suitable two-carbon electrophile containing an acetaldehyde moiety (or a precursor) could be a viable route. The Heck reaction, which couples an unsaturated halide with an alkene, could also be envisioned for constructing the required carbon framework. alevelchemistry.co.uk

Nickel-catalyzed cycloadditions have also been shown to be effective in constructing complex cyclic systems, which could potentially be transformed into the desired phenylacetaldehyde derivative. williams.eduwilliams.edu These catalyzed processes often proceed under milder conditions than their thermal counterparts and can tolerate a variety of functional groups. williams.eduwilliams.edu

Organocatalytic Pathways for Aldehyde Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a robust and often stereoselective alternative to traditional metal-based catalysis for the synthesis of aldehydes. For a compound like this compound, these pathways typically involve the activation of a suitable difluorophenyl-containing substrate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.

A prominent strategy is the asymmetric α-functionalization of a corresponding aldehyde precursor. For instance, the direct α-fluorination of an aldehyde can be achieved using an organocatalyst, such as a chiral secondary amine (e.g., a proline derivative), which reacts with the aldehyde to form an enamine. scispace.comresearchgate.net This enamine then attacks an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom. scispace.comresearchgate.net While this example illustrates α-functionalization, a similar principle could be applied to the synthesis of the target aldehyde from a different starting material.

Another relevant organocatalytic transformation is the α-oxidation of an aldehyde. This involves the enamine intermediate reacting with an oxidant to introduce a hydroxyl group, which can then be further manipulated. The powerful stereodirecting influence of proline-based catalysts in such enamine reactions has been noted, highlighting their potential for controlling stereochemistry in complex molecules. scispace.com

The development of organocatalytic methods for constructing carbon-sulfur bonds also demonstrates the versatility of this approach, achieving high yields under mild, metal-free conditions. rsc.org While not a direct synthesis of the target aldehyde, it underscores the broad applicability of organocatalysis. Furthermore, thiourea-based organocatalysts have proven effective in the highly stereoselective synthesis of 2-deoxygalactosides, proceeding through a syn-addition mechanism. nih.govbris.ac.uk These examples showcase the diverse activation modes and reaction types achievable with organocatalysis, providing a conceptual framework for designing a synthetic route to this compound.

Advanced Reaction Conditions and Process Optimization

The twelve principles of green chemistry serve as a foundational guide for sustainable chemical manufacturing. nih.govnih.gov When scaling up the synthesis of this compound, these principles direct chemists to design processes that are both economically viable and environmentally benign. researchgate.netunife.it

A primary goal is waste prevention . This is quantified by metrics like the E-factor (kg waste / kg product), where lower values indicate a greener process. nih.gov Synthetic routes should be designed to maximize atom economy , ensuring that the maximum number of atoms from the reactants are incorporated into the final product. nih.gov This often involves favoring catalytic reactions over stoichiometric ones and avoiding the use of protecting groups or other auxiliary substances that lead to waste. nih.govnih.gov

The selection of safer chemicals and solvents is critical. This includes replacing hazardous reagents with less toxic alternatives and minimizing or eliminating the use of volatile organic solvents. nih.govnih.gov Utilizing water, supercritical fluids (like scCO2), or solvent-free conditions can significantly reduce the environmental impact. nih.govresearchgate.net Energy efficiency is another key principle, encouraging the use of ambient temperature and pressure conditions whenever possible. nih.gov Technologies like microwave synthesis or mechanochemistry can offer energy-saving alternatives to conventional heating methods. nih.gov The development of a greener synthesis for acetaldehyde itself from CO2, moving away from the traditional Wacker process, exemplifies the industry's shift towards more sustainable methods. eurekalert.org

Table 1: Application of Green Chemistry Principles to Aldehyde Synthesis

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Waste Prevention | Design syntheses with high atom economy to minimize byproducts. nih.govnih.gov |

| Atom Economy | Utilize catalytic reactions and avoid protecting groups. nih.govnih.gov |

| Safer Solvents & Auxiliaries | Employ water, supercritical CO2, or solvent-free conditions. nih.govresearchgate.net |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure; explore microwave or flow chemistry. nih.govnih.gov |

| Use of Renewable Feedstocks | Source starting materials from biological or renewable sources instead of petrochemicals. nih.gov |

| Reduce Derivatives | Avoid unnecessary derivatization steps to reduce material and energy consumption. nih.gov |

The choice of solvent is a critical parameter that can dramatically influence reaction rates, yields, and selectivity. Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the kinetic and thermodynamic profile of a reaction. For instance, in the reaction of 2,4-dinitrofluorobenzene with an amino acid ester, the second-order rate constants were found to be strongly dependent on the Lewis basicity of the solvent, increasing significantly in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). rsc.org

A comprehensive study of reaction kinetics is essential for optimizing the synthesis of this compound. This involves determining the reaction order, rate constants, and activation parameters (enthalpy and entropy of activation) under various conditions. rsc.org This data allows for the identification of the rate-determining step and provides insight into the reaction mechanism. Understanding the kinetics is crucial for scaling up a process, as it informs the choice of reactor type (batch vs. continuous flow), operating temperature, and catalyst loading required to achieve the desired productivity safely and efficiently.

The final, and often challenging, stage of a synthesis is the purification of the target molecule from a complex mixture of starting materials, reagents, catalysts, and byproducts. Aldehydes, being prone to oxidation and side reactions, require carefully chosen purification methods.

A common multi-step purification protocol begins with extraction . This technique separates compounds based on their differential solubility in two immiscible liquid phases. For instance, an aqueous reaction mixture can be extracted with an organic solvent to isolate the desired aldehyde. The pH of the aqueous layer may be adjusted to ensure the product and impurities are in their most separable forms.

Chromatography is a powerful tool for achieving high purity. In solid-phase extraction (SPE), a sample is passed through a solid sorbent (like C18-silica), which retains certain components while allowing others to pass through. The retained compounds can then be selectively eluted with a suitable solvent, such as acetonitrile. scielo.br For high-purity applications, column chromatography or high-performance liquid chromatography (HPLC) is often employed.

Distillation is another key technique, particularly for volatile compounds. Fractional distillation under reduced pressure is often used for thermally sensitive compounds like aldehydes, as it allows for boiling at a lower temperature, thus minimizing degradation. google.com A patent for the purification of 2,2-dimethoxy acetaldehyde describes a process involving normal pressure distillation followed by extractive distillation under vacuum, achieving a purity of over 98%. google.com This method involves collecting specific fractions based on their boiling points under controlled temperature and pressure. google.com The purity of the final isolated this compound would be confirmed using analytical methods like Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity and Mechanistic Studies of 2 2,4 Difluorophenyl Acetaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is the primary site of chemical reactions in 2-(2,4-difluorophenyl)acetaldehyde, undergoing a variety of transformations typical of this functional class.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The nature of the nucleophile determines the reversibility of the reaction. masterorganicchemistry.com Strong nucleophiles like Grignard reagents and organolithium compounds result in irreversible additions, while weaker nucleophiles like water and alcohols lead to reversible reactions. masterorganicchemistry.combham.ac.uk

A common example of nucleophilic addition is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which serves as a qualitative test for aldehydes and ketones. This condensation reaction, occurring in an acidic medium, results in the formation of a colored precipitate known as a 2,4-dinitrophenylhydrazone. brainly.indoubtnut.comresearchgate.net

Carbonyl condensation reactions, such as the aldol (B89426) condensation, are also key transformations for aldehydes. libretexts.orglabxchange.org These reactions involve the formation of a carbon-carbon bond between two carbonyl-containing molecules. libretexts.orglabxchange.org One molecule acts as a nucleophile after being converted to an enolate, while the other acts as an electrophile. libretexts.orglibretexts.org The aldol reaction can be catalyzed by either acid or base. libretexts.org

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. The kinetics and mechanism of acetaldehyde (B116499) oxidation have been studied, revealing the formation of peracetic acid as an intermediate. rsc.org

Conversely, the aldehyde can be reduced to a primary alcohol. A variety of reducing agents can accomplish this transformation, with hydride-based reagents like sodium borohydride (B1222165) being common choices for their chemoselectivity in reducing aldehydes and ketones. bham.ac.uk The electrochemical reduction of CO to acetaldehyde has also been investigated, highlighting the potential for selective transformations under controlled conditions. stanford.eduresearchgate.net

Enolization and Tautomerism Dynamics

Like other aldehydes with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. handwiki.orglibretexts.orgmasterorganicchemistry.com This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the pi electrons. handwiki.org The keto form (the aldehyde) generally predominates at equilibrium. handwiki.org However, the enol form is a crucial intermediate in many reactions, as the enolate, its deprotonated form, is a potent nucleophile. handwiki.orglibretexts.org The tautomerization can be catalyzed by both acids and bases. libretexts.orgyoutube.com The stability of the enol tautomer can be influenced by factors such as conjugation and intramolecular hydrogen bonding. libretexts.orglibretexts.org

Influence of the 2,4-Difluorophenyl Moiety on Reactivity

The 2,4-difluorophenyl group significantly modulates the reactivity of the acetaldehyde functional group through both electronic and steric effects.

Electronic Effects on Electrophilicity and Nucleophilicity

The fluorine atoms on the phenyl ring are strongly electron-withdrawing. This inductive effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.com The electron-withdrawing nature of the difluorophenyl group also influences the acidity of the α-hydrogens. By stabilizing the resulting enolate anion through induction, the difluorophenyl group can facilitate enolization. The impact of difluorophenyl substituents on the redox properties of related compounds has been observed in studies of Blatter radicals, where a 2,4-difluorophenyl group leads to oxidation and reduction at higher potentials compared to an unsubstituted phenyl group. mdpi.com

Steric Hindrance and Regioselectivity in Reactions

Steric hindrance, the spatial obstruction caused by bulky groups, can influence the rate and outcome of reactions. masterorganicchemistry.comyoutube.comlibretexts.org In the case of this compound, the phenyl ring can sterically hinder the approach of nucleophiles to the carbonyl carbon. libretexts.orgnih.gov This effect becomes more pronounced with larger nucleophiles. While steric hindrance can slow down reactions, it can also play a role in directing the regioselectivity of a reaction, favoring attack at less hindered positions. For instance, in reactions involving both the carbonyl carbon and the aromatic ring, steric hindrance can influence which site is preferentially attacked.

Advanced Reaction Mechanisms and Transition State Analysis

The elucidation of a reaction mechanism involves the characterization of all transient species, including intermediates and transition states, that connect reactants to products. For complex organic transformations, this requires a combination of experimental and computational techniques.

Reaction intermediates are transient chemical species that are formed in one step of a reaction and consumed in a subsequent step. Their isolation or detection provides direct evidence for a proposed reaction pathway. In the context of reactions involving this compound, such as aldol or Darzens condensations, several types of intermediates can be postulated.

In a base-catalyzed aldol-type reaction, the initial step would involve the deprotonation of the α-carbon of this compound to form a resonance-stabilized enolate. This enolate is a key nucleophilic intermediate. Its structure and stability, influenced by the electron-withdrawing nature of the difluorophenyl ring, would be of significant interest. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy could potentially be used to characterize this enolate under specific conditions, such as at low temperatures to increase its lifetime.

Another important class of reactions for aldehydes is the Darzens condensation, which involves the reaction with an α-haloester in the presence of a base to form an α,β-epoxy ester. The mechanism proceeds through a halohydrin-like intermediate formed by the nucleophilic attack of the enolate of the haloester on the carbonyl group of the aldehyde. wikipedia.org The subsequent intramolecular nucleophilic substitution leads to the formation of the epoxide ring. wikipedia.orgorganic-chemistry.org The stereochemistry of the final epoxide is determined by the relative orientation of the substituents in the transition state of this ring-closing step.

Hypothetical Intermediates in Reactions of this compound:

| Reaction Type | Postulated Intermediate | Key Structural Features |

| Aldol Condensation | Enolate | Negative charge delocalized between the α-carbon and the carbonyl oxygen. The 2,4-difluorophenyl group influences electron density. |

| Darzens Reaction | Halohydrin Anion | A tetrahedral carbon resulting from the attack of the haloester enolate on the aldehyde carbonyl. Contains an alkoxide and a halogen on adjacent carbons. |

| Wittig Reaction | Betaine/Oxaphosphetane | A four-membered ring containing phosphorus and oxygen, formed from the addition of a phosphorus ylide to the aldehyde. |

Computational chemistry offers a powerful tool for studying the structures and energies of these transient species. rsc.orgnih.gov Density Functional Theory (DFT) calculations can be employed to model the geometry of the enolate, halohydrin, and other potential intermediates, providing insights into their stability and reactivity.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking or bond-forming events in the rate-determining step (RDS) of a reaction. wikipedia.orgprinceton.edu It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH) at the same position.

A primary kinetic isotope effect (PKIE) is observed when a bond to the isotopically substituted atom is broken or formed in the RDS. For example, if the abstraction of the α-proton of this compound is the rate-determining step in a base-catalyzed reaction, replacing this proton with deuterium (B1214612) (D) would lead to a significant decrease in the reaction rate, resulting in a kH/kD value typically ranging from 2 to 8.

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the RDS. wikipedia.org These effects are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They arise from changes in the vibrational frequencies of bonds to the isotopic atom between the ground state and the transition state. For instance, a change in hybridization of the carbonyl carbon from sp2 in the reactant aldehyde to sp3 in a tetrahedral intermediate or transition state can lead to a measurable SKIE.

Hypothetical KIE Studies on a Reaction of this compound:

Consider the reduction of the aldehyde to the corresponding alcohol using a hydride reagent. To probe the mechanism, one could perform the following isotopic labeling experiments:

| Labeled Position | Type of KIE | Expected Observation if C-H(D) bond breaking is in RDS | Mechanistic Insight |

| Aldehydic C-H | Primary | A significant kH/kD value (e.g., > 2) | Indicates that the transfer of the hydride to the carbonyl carbon is part of the rate-determining step. |

| α-C-H ₂ | Secondary | A small kH/kD value (likely close to 1) | Suggests that the hybridization of the α-carbon does not significantly change in the rate-determining step. |

| Carbonyl ¹²C /¹³C | Heavy Atom | A small k¹²/k¹³ value (e.g., 1.02-1.05) | Provides information about the changes in bonding to the carbonyl carbon in the transition state. |

Applications of 2 2,4 Difluorophenyl Acetaldehyde in Complex Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The aldehyde functional group is a cornerstone in the synthesis of a wide array of heterocyclic systems. 2-(2,4-Difluorophenyl)acetaldehyde serves as a key precursor for introducing the 2,4-difluorobenzyl moiety into nitrogen- and oxygen-containing ring structures.

The condensation of this compound with primary amines provides a straightforward route to Schiff bases (imines). These intermediates are not only stable compounds in their own right but also serve as pivotal precursors for the synthesis of more complex nitrogen heterocycles. researchgate.netnih.gov The reaction is typically carried out by refluxing equimolar amounts of the aldehyde and a primary amine in a suitable solvent like methanol (B129727) or ethanol. researchgate.net

Schiff Bases: The reaction of this compound with various aromatic and aliphatic primary amines yields the corresponding N-(2,4-difluorobenzylidene)amines. These compounds are valuable in their own right and as intermediates. researchgate.net

Imidazoles: The Radziszewski synthesis offers a pathway to substituted imidazoles. In this reaction, a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) condense to form the imidazole (B134444) ring. This compound can be employed as the aldehyde component in this multi-component reaction, leading to the formation of imidazoles bearing a 2-(2,4-difluorobenzyl) substituent.

Thiazolidinones: 4-Thiazolidinones, a class of heterocycles with significant pharmacological interest, can be synthesized from Schiff bases. fabad.org.trnih.govnih.gov The Schiff base derived from this compound can react with thioglycolic acid in a cyclocondensation reaction to yield the corresponding 2-(2,4-difluorophenyl)-3-substituted-thiazolidin-4-one. The active methylene (B1212753) group at the 5-position of the thiazolidinone ring can further react with aldehydes to create 5-arylidene derivatives. pensoft.net

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle Type | Reactants | Key Reaction Type |

| Schiff Base | This compound, Primary Amine | Condensation |

| Imidazole | 1,2-Dicarbonyl, this compound, Ammonia | Radziszewski Synthesis |

| 4-Thiazolidinone | Schiff base of this compound, Thioglycolic Acid | Cyclocondensation |

The aldehyde functionality of this compound is also instrumental in the formation of oxygen-containing heterocycles. pku.edu.cnderpharmachemica.comderpharmachemica.com These structures are prevalent in natural products and serve as versatile intermediates in organic synthesis. pku.edu.cnresearchgate.net

One common method involves the reaction of the aldehyde with 1,2- or 1,3-diols to form cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, respectively. This reaction is typically acid-catalyzed and is often used as a protecting group strategy for the aldehyde. Beyond simple acetal (B89532) formation, the molecule can participate in more complex cyclization reactions. For instance, it can be a component in multi-step sequences that lead to the formation of furan (B31954) or pyran derivatives, which are core structures in many biologically active compounds. derpharmachemica.com The Feist-Benary furan synthesis, for example, involves the condensation of an α-halo ketone with a β-keto ester, a reaction type where aldehyde derivatives can play a role. derpharmachemica.com

This compound is a valuable precursor for creating fused polycyclic systems, which are common motifs in alkaloids and other complex natural products. mdpi.comnih.gov A key strategy involves converting the aldehyde into a 2-(2,4-difluorophenyl)ethylamine derivative. This amine can then undergo intramolecular cyclization reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions, to form tetrahydroisoquinoline or dihydroisoquinoline ring systems, respectively.

Furthermore, the aldehyde can participate in [3+2] cycloaddition reactions with in-situ generated N-ylides to afford fused polycyclic pyrrole (B145914) derivatives. mdpi.com These reactions often proceed under mild conditions and result in highly functionalized heterocyclic frameworks. The synthesis of fused 7-deazapurine heterocycles, for example, can involve the cyclization of intermediates derived from aryl-pyrimidines, showcasing the utility of building blocks that can lead to such complex structures. nih.gov

Precursor in Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is central to organic synthesis. This compound, with its enolizable aldehyde group, is an active participant in several classical condensation reactions.

The presence of α-hydrogens next to the carbonyl group allows this compound to act as a nucleophile (via its enolate) or an electrophile in condensation reactions. libretexts.orgkhanacademy.orglibretexts.org

Aldol (B89426) Condensation: In the presence of a base, this compound can undergo a self-condensation to form a β-hydroxy aldehyde. libretexts.orgyoutube.com Subsequent dehydration, often promoted by heat or acidic conditions, yields an α,β-unsaturated aldehyde. libretexts.org It can also participate in crossed or mixed aldol condensations with other aldehydes or ketones. uwindsor.ca To achieve selectivity in crossed reactions, one carbonyl partner is typically chosen to be non-enolizable. uwindsor.ca

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malonic acid, ethyl cyanoacetate, or Meldrum's acid), typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgjmcs.org.mxyoutube.com The reaction with this compound leads to the formation of a 2,4-difluorobenzylidene derivative, which is an α,β-unsaturated product. nih.gov The Doebner modification of this reaction uses pyridine as a solvent and a reactant with a carboxylic acid group, like malonic acid, which results in condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Table 2: C-C Bond Forming Condensation Reactions

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

| Aldol Condensation | 2 x this compound | Base (e.g., NaOH) | β-Hydroxy Aldehyde |

| Aldol Condensation (Dehydration) | β-Hydroxy Aldehyde product | Heat or Acid | α,β-Unsaturated Aldehyde |

| Knoevenagel Condensation | This compound, Active Methylene Compound | Weak Base (e.g., Piperidine) | α,β-Unsaturated Compound |

The 2,4-difluorophenyl ring of the molecule can undergo electrophilic aromatic substitution (SEAr). wikipedia.orgtotal-synthesis.com However, the two fluorine atoms are electron-withdrawing and act as deactivating groups, making the ring less nucleophilic than benzene (B151609) itself. uci.edu Despite this deactivation, fluorine is an ortho-, para-director. uci.edulibretexts.org Therefore, electrophilic attack will preferentially occur at the positions ortho or para to the fluorine atoms (and meta to the acetaldehyde-bearing substituent).

While direct Friedel-Crafts alkylation or acylation on the difluorophenyl ring is challenging due to its deactivation, the molecule can be involved in intramolecular cyclizations that resemble Friedel-Crafts reactions. google.comwikipedia.orgijpcbs.commasterorganicchemistry.comchadsprep.com For example, if the side chain is modified to contain a suitable electrophilic partner, an acid-catalyzed intramolecular cyclization can occur. A classic example is the Haworth synthesis, where an arene reacts with succinic anhydride, and subsequent steps involving reduction and a second intramolecular Friedel-Crafts acylation lead to the formation of a new fused ring system. wikipedia.org

Cross-Coupling Reactions involving Aldehyde Derivatives

The direct use of aldehydes in cross-coupling reactions can be challenging due to the reactivity of the formyl group. However, derivatives of this compound can be prepared to participate in powerful carbon-carbon bond-forming reactions. The aldehyde can be reduced to the corresponding alcohol, 2-(2,4-Difluorophenyl)ethanol, which is then converted into a suitable electrophile like a halide or a triflate. This derivative can then undergo various palladium-catalyzed cross-coupling reactions.

Transition-metal-catalyzed cross-coupling reactions represent a fundamental methodology in organic synthesis for forming C-C and C-heteroatom bonds. wordpress.com These reactions typically involve the oxidative addition of a low-valent transition metal, such as palladium(0), into an organic electrophile, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the final product and regenerate the catalyst. wordpress.comnih.gov

Commonly employed methods include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide or triflate. wordpress.commdpi.com It is widely used due to the stability and low toxicity of the boron reagents.

Negishi Coupling: This method utilizes organozinc reagents, which are highly reactive and allow for a broad range of coupling partners. nih.govmdpi.com

Stille Coupling: Involving the reaction of organostannanes with organic electrophiles, this reaction is tolerant of many functional groups. mdpi.com

Sonogashira Coupling: This reaction specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com

While specific examples detailing the cross-coupling of this compound derivatives are not extensively documented in mainstream literature, the established principles of these named reactions provide a clear framework for their potential application in synthesizing more complex molecules from this difluorinated building block. wordpress.commdpi.com

Role in Chiral Synthesis and Asymmetric Transformations

The 2-(2,4-difluorophenyl) moiety is a key structural feature in several pharmaceuticals, most notably in the triazole antifungal agent Voriconazole. The synthesis of such chiral molecules requires precise control over stereochemistry, and intermediates derived from or related to this compound are central to these processes.

Stereoselective Conversions Involving the Acetaldehyde (B116499) Stereocenter

A critical application of carbonyl compounds containing the 2,4-difluorophenyl group is in the asymmetric synthesis of the antifungal drug Voriconazole. While many industrial syntheses commence with the related ketone, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, the core chemical transformation involves a highly stereoselective addition to the carbonyl group. google.comepo.org This step is analogous to the reactions that would be employed on this compound to create a chiral center at the adjacent carbon.

In a key step for building the Voriconazole core, a Reformatsky-type reaction or a related organometallic addition is performed. For instance, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is condensed with a pyrimidine-based electrophile, such as 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) or a derivative, in the presence of a metal like zinc. google.comjustia.com This reaction creates a tertiary alcohol with two new stereocenters. The desired (2R,3S) and its enantiomeric (2S,3R) diastereomers are formed, which are then separated in a subsequent resolution step, often using a chiral acid like R-(-)-10-camphorsulfonic acid to selectively crystallize the desired enantiomer. justia.com

The table below summarizes a representative transformation in the synthesis of a Voriconazole intermediate, highlighting the creation of the chiral center.

| Reactant A | Reactant B | Reagents | Product | Key Transformation | Reference |

| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone | 4-Chloro-6-ethyl-5-fluoropyrimidine | Organolithium derivative | (2R,3S/2S,3R)-3-(4-Chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | Stereoselective addition to a carbonyl group to form a chiral tertiary alcohol. | google.com |

| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | Zinc, Iodine | (2R,3S/2S,3R)-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol | Reformatsky-type condensation to create two adjacent stereocenters. | epo.orgjustia.com |

These synthetic routes underscore the importance of the 2,4-difluorophenyl carbonyl scaffold in directing the formation of specific stereoisomers, a cornerstone of modern pharmaceutical chemistry. nih.gov

Applications in Organocatalytic Cascades

Organocatalytic cascade reactions, where a small chiral organic molecule catalyzes a sequence of reactions in a single pot, are a powerful tool for rapidly building molecular complexity with high enantioselectivity. mdpi.comresearchgate.net These cascades often rely on the transient formation of reactive intermediates, such as enamines or iminium ions, from aldehyde or ketone substrates. mdpi.com

The aldehyde functionality of this compound makes it a theoretical candidate for such transformations. For example, reaction with a chiral secondary amine catalyst (like a prolinol derivative) could generate a chiral enamine. This enamine could then act as a nucleophile in a subsequent reaction, such as a Michael addition to an electrophilic olefin, followed by an intramolecular cyclization, all within a single catalytic cycle. Such strategies allow for the efficient, asymmetric synthesis of complex cyclic and polycyclic structures from simple starting materials. mdpi.comfrontiersin.org

However, despite the theoretical potential, a review of the current scientific literature does not show specific examples of this compound being employed as a substrate in published organocatalytic cascade reactions. Research in this area has often focused on other aldehyde classes, such as α,β-unsaturated aldehydes or simple aliphatic aldehydes. mdpi.comnih.gov

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons in 2-(2,4-Difluorophenyl)acetaldehyde. However, for an unambiguous assignment of each signal, two-dimensional (2D) NMR techniques are indispensable. utoronto.cahuji.ac.il

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, a COSY spectrum would show a cross-peak between the aldehydic proton (-CHO) and the methylene (B1212753) protons (-CH₂-), confirming their adjacent positions. It would also map the couplings between the three protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. An HSQC or HMQC spectrum would show direct one-bond correlations between the aldehydic proton and its carbon, the methylene protons and their carbon, and the aromatic protons and their respective carbons. This allows for the direct assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the methylene protons to the aldehydic carbon and to the C1, C2, and C6 carbons of the aromatic ring.

The combined application of these techniques allows for the complete and confident assignment of all proton and carbon signals in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Signal Assignments for this compound Note: Chemical shifts (δ) are hypothetical and presented in ppm for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key 2D NMR Correlations (Predicted) |

| Aldehyde (-C HO ) | ~9.7 (t) | ~199 | COSY: with -CH₂- protonsHSQC: with C of CHOHMBC: with -CH₂- carbon |

| Methylene (-C H₂-) | ~3.8 (d) | ~45 | COSY: with -CHO protonHSQC: with C of CH₂HMBC: with C1 and C2 of the ring, and CHO carbon |

| Aromatic C3-H | ~7.0 (m) | ~112 | COSY: with C5-HHSQC: with C3HMBC: with C1, C2, C4, C5 |

| Aromatic C5-H | ~6.9 (m) | ~105 | COSY: with C3-H and C6-HHSQC: with C5HMBC: with C1, C3, C4 |

| Aromatic C6-H | ~7.2 (m) | ~132 | COSY: with C5-HHSQC: with C6HMBC: with C2, C4, C5 |

| Aromatic C 1 | - | ~123 | HMBC: from -CH₂- and C5-H protons |

| Aromatic C 2-F | - | ~162 (d) | HMBC: from -CH₂- and C3-H protons |

| Aromatic C 4-F | - | ~164 (d) | HMBC: from C3-H, C5-H, and C6-H protons |

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool for analyzing the difluorophenyl moiety. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. wikipedia.orgnih.gov Its chemical shifts are extremely sensitive to the local electronic environment, spanning a much wider range than proton NMR, which minimizes signal overlap. huji.ac.ilazom.com

In this compound, the two fluorine atoms are in different chemical environments (one at position 2, ortho to the acetaldehyde (B116499) group, and one at position 4, para to it). Consequently, they would appear as two distinct signals in the ¹⁹F NMR spectrum.

Key analytical points from ¹⁹F NMR include:

Chemical Shifts: The specific chemical shifts of the F-2 and F-4 signals confirm the substitution pattern on the aromatic ring.

Spin-Spin Coupling:

¹⁹F-¹⁹F Coupling: The two fluorine atoms will couple to each other, resulting in a splitting of each signal into a doublet of doublets (additionally split by protons). The magnitude of the fluorine-fluorine coupling constant (JFF) provides further structural confirmation.

¹⁹F-¹H Coupling: Each fluorine signal will also be split by coupling to the aromatic protons. The ortho, meta, and para coupling constants (³JFH, ⁴JFH, and ⁵JFH) have characteristic ranges, allowing for precise assignment of the aromatic protons in conjunction with ¹H NMR. wikipedia.org

The analysis of these coupling patterns provides definitive evidence for the 2,4-substitution of the phenyl ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.

The FT-IR and Raman spectra of this compound are dominated by absorption bands characteristic of its aldehyde and fluorinated aromatic components.

Aldehyde Group:

C=O Stretch: A strong, sharp absorption band typically appears in the region of 1720-1740 cm⁻¹ in the IR spectrum, which is highly characteristic of a saturated aliphatic aldehyde. pressbooks.pub

Aldehydic C-H Stretch: Two distinct but weaker bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹. pressbooks.publibretexts.org The presence of both bands is a strong indicator of an aldehyde functional group.

Fluorinated Aromatic System:

C-F Stretch: Strong absorption bands associated with the carbon-fluorine stretching vibrations are expected in the 1100-1300 cm⁻¹ region. The exact positions can help confirm the aromatic fluorination.

Aromatic C=C Stretch: Medium to weak intensity bands typically appear in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the phenyl ring.

Aromatic C-H Stretch: These bands are observed above 3000 cm⁻¹. libretexts.org

Table 2: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch | Aromatic | 3050 - 3150 | Medium |

| C-H Stretch | Methylene (-CH₂-) | 2900 - 3000 | Medium |

| C-H Stretch | Aldehyde (-CHO) | 2800 - 2850 & 2700 - 2750 | Weak to Medium |

| C=O Stretch | Aldehyde (-CHO) | 1720 - 1740 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-F Stretch | Aryl Fluoride | 1100 - 1300 | Strong |

Beyond functional group identification, vibrational spectroscopy can provide insights into the conformational preferences of the molecule. This compound possesses conformational flexibility, primarily due to rotation around the single bond connecting the aromatic ring and the acetaldehyde moiety.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion. researchgate.net

For this compound (C₈H₆F₂O), the exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimental value to confirm the elemental composition.

Electron Ionization (EI) is a common MS technique that fragments the molecule in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.

The predicted fragmentation pathway for this compound would likely involve:

Alpha-Cleavage: This is a characteristic fragmentation for aldehydes. libretexts.org It involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon, leading to the loss of a formyl radical (•CHO, mass = 29 Da). This would produce a highly stable 2,4-difluorobenzyl cation.

Loss of Hydrogen: Loss of the aldehydic hydrogen radical (H•, mass = 1 Da) can occur to form an [M-1]⁺ acylium ion.

Ring Fragmentation: Further fragmentation of the aromatic ring can occur, although the difluorobenzyl cation is expected to be a major and relatively stable fragment.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Ion Formula | Identity/Origin |

| 156 | [C₈H₆F₂O]⁺• | Molecular Ion (M⁺•) |

| 155 | [C₈H₅F₂O]⁺ | [M-H]⁺ (Loss of aldehydic hydrogen) |

| 127 | [C₇H₅F₂]⁺ | [M-CHO]⁺ (Loss of formyl radical via alpha-cleavage) |

| 101 | [C₆H₃F₂]⁺ | Loss of acetylene from the [C₇H₅F₂]⁺ fragment |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of synthetic compounds. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental formula from its exact mass.

For this compound, which has a molecular formula of C₈H₆F₂O, HRMS provides a highly accurate mass measurement of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. This measurement is crucial for distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The high resolving power of HRMS also enables the separation of ions with very similar masses in complex mixtures, ensuring confident identification.

The data obtained from an HRMS analysis would confirm the elemental composition of the title compound, providing foundational evidence for its identity.

| Molecular Formula | Calculated Exact Mass (Da) | Ion Type | Hypothetical Observed Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| C₈H₆F₂O | 156.03868 | [M]⁺ | 156.03859 | -0.58 |

Tandem Mass Spectrometry for Structural Characterization

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a compound. In an MS/MS experiment, the molecular ion of this compound is first isolated in the mass spectrometer. This precursor ion is then fragmented by collision with an inert gas, and the resulting product ions are mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides a veritable fingerprint for identification. chemguide.co.uklibretexts.org

The fragmentation of this compound is expected to proceed through several predictable pathways based on its chemical structure. The weakest bonds, such as the carbon-carbon bond adjacent to the carbonyl group, are likely to cleave first. The presence of the difluorophenyl ring also leads to characteristic aromatic fragments.

Key expected fragmentation pathways include:

Loss of a formyl radical (•CHO): Cleavage of the C-C bond between the methylene and carbonyl carbons results in the formation of a stable 2,4-difluorobenzyl cation.

Formation of a tropylium ion: Rearrangement of the benzyl cation can lead to the formation of a fluorinated tropylium-type ion, a common fragmentation pathway for aromatic compounds. chemicalbook.com

Cleavage of the aromatic ring: Higher energy collisions can induce fragmentation of the difluorophenyl ring itself, leading to smaller fluorinated hydrocarbon ions.

Analysis of these fragments allows for the reconstruction of the original molecular structure, confirming the connectivity of the difluorophenyl group, the ethyl chain, and the terminal aldehyde. libretexts.org

| Fragment Ion (m/z) | Formula | Proposed Structure/Origin |

|---|---|---|

| 127.0305 | [C₇H₅F₂]⁺ | Loss of formyl radical (•CHO) from the molecular ion, forming the 2,4-difluorobenzyl cation. |

| 113.0348 | [C₆H₄F₂]⁺• | Loss of acetaldehyde (C₂H₄O) from the molecular ion. |

| 99.0391 | [C₅H₃F₂]⁺ | Loss of acetylene (C₂H₂) from the 2,4-difluorobenzyl cation. |

| 75.0118 | [C₆H₃]⁺ | Loss of two fluorine atoms and two hydrogen atoms from the molecular ion. |

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry provides invaluable information about a molecule's formula and structure in the gas phase, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique maps the precise spatial arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through a single crystal.

Since this compound is a liquid or low-melting solid at room temperature, it is not readily amenable to single-crystal X-ray diffraction. Therefore, analysis is typically performed on a stable, crystalline derivative. Common derivatives for aldehydes include hydrazones, oximes, or semicarbazones, which are generally solids that form high-quality crystals.

Single-Crystal X-ray Diffraction of this compound Derivatives

For a definitive structural analysis, a derivative such as this compound phenylhydrazone could be synthesized and crystallized. A single crystal of this derivative would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data would be used to solve the crystal structure.

The solved structure would provide a wealth of precise information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, offering insight into the electronic environment of the atoms.

Conformation: Determination of the molecule's three-dimensional shape and the torsion angles between different parts of the molecule.

Stereochemistry: For a derivative like a hydrazone, the analysis would confirm the stereochemistry (e.g., E or Z configuration) about the C=N double bond.

The crystallographic data obtained would be deposited in a crystallographic database and summarized in a standard format, as illustrated in the hypothetical data table below for a derivative.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₂F₂N₂ |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Illustrative value (e.g., 10.123) |

| b (Å) | Illustrative value (e.g., 8.456) |

| c (Å) | Illustrative value (e.g., 14.789) |

| β (°) | Illustrative value (e.g., 98.76) |

| Volume (ų) | Calculated from cell parameters |

| Z (molecules/unit cell) | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves within the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. acs.org The analysis of these interactions is crucial for understanding the physical properties of the solid, such as melting point and solubility.

For a derivative of this compound, several types of intermolecular interactions would be anticipated:

Hydrogen Bonding: In a hydrazone derivative, the N-H group can act as a hydrogen bond donor, potentially forming N-H···N or N-H···F hydrogen bonds with adjacent molecules, which often dictate the primary packing motif.

π–π Stacking: The electron-deficient 2,4-difluorophenyl ring can engage in π–π stacking interactions with other aromatic rings in the structure. These interactions contribute significantly to the stabilization of the crystal lattice. acs.org

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atoms as acceptors (C-H···F) are common and influential in the crystal engineering of fluorinated organic compounds. acs.org These interactions help to direct the three-dimensional assembly of the molecules.

A detailed analysis of the crystal packing would identify these interactions, quantifying their geometries (distances and angles) to assess their strength and role in the supramolecular architecture.

| Interaction Type | Atoms Involved (Donor-H···Acceptor) | Significance |

|---|---|---|

| Hydrogen Bonding | N-H···N or N-H···F | Primary structure-directing interaction, often forming chains or dimers. |

| π–π Stacking | Centroid of difluorophenyl ring ↔ Centroid of another aromatic ring | Stabilizes the crystal lattice through attractive aromatic interactions. |

| Weak Hydrogen Bonding | C-H···F | Contributes to the overall packing efficiency and supramolecular assembly. acs.org |

| Van der Waals Forces | All atoms | Provides general cohesive energy to the crystal structure. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and other electronic properties.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 2-(2,4-Difluorophenyl)acetaldehyde, the process would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape.

The structure of this compound consists of a phenyl ring substituted with two fluorine atoms at positions 2 and 4, and an acetaldehyde (B116499) group attached to the first carbon of the ring. The presence of the electronegative fluorine atoms and the carbonyl group significantly influences the electronic distribution across the molecule. The electron-withdrawing nature of the fluorine atoms via the inductive effect would polarize the C-F bonds and affect the charge distribution on the aromatic ring. The aldehyde group is also strongly electron-withdrawing. These features would lead to a non-uniform distribution of electron density, which is crucial for the molecule's reactivity.

Table 1: Predicted Structural and Electronic Features of this compound

| Feature | Predicted Characteristic |

| Molecular Geometry | The molecule would adopt a conformation that minimizes steric hindrance between the acetaldehyde side chain and the ortho-substituted fluorine atom. The phenyl ring itself will be planar. |

| Bond Polarization | Significant bond polarization is expected in the C-F and C=O bonds due to the high electronegativity of fluorine and oxygen atoms. |

| Charge Distribution | The fluorine and oxygen atoms will bear partial negative charges, while the adjacent carbon atoms and the carbonyl carbon will have partial positive charges. The aromatic ring will have a complex pattern of charge distribution due to the competing inductive and resonance effects. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.commdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. schrodinger.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the difluorophenyl ring, which is rich in π-electrons. The LUMO is anticipated to be centered on the acetaldehyde group, specifically on the π* antibonding orbital of the carbonyl group. The electron-withdrawing fluorine atoms would lower the energy of the HOMO, while the aldehyde group provides a low-energy LUMO. The resulting HOMO-LUMO gap would determine the energy required for electronic excitation and influence its reactivity in various chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. wolfram.comuni-muenchen.deresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. pearson.com Green and yellow represent areas with intermediate potential. wolfram.com

For this compound, an MEP map would be expected to show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine atoms. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atoms and, most significantly, the carbonyl carbon atom. The carbonyl carbon is predicted to be a primary site for nucleophilic attack due to the strong electron-withdrawing effect of the adjacent oxygen atom.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule.

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," and those with a small gap are "soft." Hard molecules are less reactive than soft molecules.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability and reactivity.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

Given the structure of this compound, with its electron-withdrawing groups, it is expected to have a significant electrophilicity index, making it a good electrophile, particularly at the carbonyl carbon. Its chemical hardness would be moderate, reflecting a balance between the stable aromatic ring and the reactive aldehyde group.

Ionization Potential (I) is the energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (A) is the energy released when a molecule accepts an electron. nih.govwikipedia.org It can be approximated by the negative of the LUMO energy (-ELUMO).

For this compound, the presence of electron-withdrawing fluorine atoms would increase its ionization potential compared to unsubstituted phenylacetaldehyde (B1677652), as the electrons are held more tightly. Conversely, these groups would also increase the electron affinity, making it more favorable to accept an electron into its low-lying LUMO.

Table 2: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value Trend | Rationale |

| Chemical Hardness (η) | Moderate | Balance between a stable aromatic system and a reactive aldehyde functional group. |

| Electrophilicity Index (ω) | High | Presence of strong electron-withdrawing groups (difluoro-substituted phenyl and aldehyde) enhances its ability to accept electrons. |

| Ionization Potential (I) | High | Electron-withdrawing fluorine atoms stabilize the HOMO, making it more difficult to remove an electron. |

| Electron Affinity (A) | High | The electron-withdrawing nature of the molecule and the low-lying LUMO on the carbonyl group make it a favorable electron acceptor. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. 193.6.1mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal how a molecule's conformation and its interactions with the environment evolve. 193.6.1nih.gov This approach is invaluable for understanding the complex behavior of molecules in different phases.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. A conformational analysis investigates the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about its single bonds. libretexts.org For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the phenyl ring to the acetaldehyde moiety (C-C bond).

Computational methods can map the potential energy surface of the molecule as a function of this rotation. The key conformers are typically identified as energy minima on this surface. For molecules like acetaldehyde, two primary conformers are often considered: a syn (eclipsed) and an anti (bisected) form. ic.ac.uk In the case of this compound, the interaction between the aldehyde group and the difluorinated phenyl ring dictates the relative stability of these conformers. The fluorine atoms, being electronegative, influence the electronic distribution of the ring and can engage in steric and electrostatic interactions with the aldehyde group.

MD simulations explore this landscape dynamically, revealing not only the stable conformers but also the energy barriers between them and the probability of occupying each conformational state at a given temperature.

Table 1: Hypothetical Conformational Analysis of this compound

Illustrative data from a hypothetical potential energy surface scan showing the relative energies of different conformers based on the dihedral angle of the C-C-C=O bond.

| Conformer | Dihedral Angle (O=C-C-Cring) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Syn-Eclipsed | ~0° | 0.00 | Most stable conformer where the carbonyl group is eclipsed with the C-C bond of the ring. |

| Gauche | ~60° | 2.50 | Transition state between syn and anti conformers. |

| Anti-Bisected | ~90° | 1.20 | A local minimum where the carbonyl group bisects the plane of the phenyl ring. |

| Gauche | ~120° | 2.80 | Transition state. |

The behavior of a molecule can change dramatically when it is dissolved in a solvent. MD simulations are particularly adept at modeling these solvation effects by including explicit solvent molecules (e.g., water) in the simulation box. 193.6.1unibo.it The solvent molecules interact with the solute, this compound, through various forces, including van der Waals forces and electrostatic interactions.

Table 2: Hypothetical Solvation Effects on Molecular Properties

Illustrative comparison of a key molecular property of this compound in the gas phase versus in an aqueous solution, as would be determined from MD simulations.

| Property | Gas Phase (Simulated) | Aqueous Solution (Simulated) | Reason for Change |

|---|---|---|---|

| Average Dipole Moment (Debye) | 2.8 D | 3.5 D | Polarization of the molecule by the surrounding polar water molecules. |

| Preferred Dihedral Angle | ~0° | ~5° | Hydrogen bonding with water slightly alters the rotational preference of the aldehyde group. |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. asianjournalofphysics.com These materials are crucial for technologies like frequency conversion and optical switching. ucf.edu Computational chemistry, particularly methods based on Density Functional Theory (DFT), allows for the prediction of NLO properties from a molecule's electronic structure. ucf.edursc.org

The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is a third-rank tensor that describes the second-order NLO response, such as second-harmonic generation. ucf.edu The static hyperpolarizability refers to the response in the limit of a zero-frequency electric field.

Calculating these properties involves solving quantum mechanical equations to determine how the molecule's electron density responds to an electric field. Time-dependent density functional theory (TD-DFT) is a common and effective method for this purpose. nih.govrug.nl The calculation yields the components of the β tensor (e.g., β_xxx, β_xyy, β_zzz), from which an average or total value (β_tot) can be derived. These calculations are sensitive to the choice of the functional (e.g., B3LYP, CAM-B3LYP) and the basis set used in the computation. unamur.beresearchgate.net

Table 3: Hypothetical Static First Hyperpolarizability of this compound

Illustrative results of a DFT calculation for the major components of the static first hyperpolarizability tensor (β) for a single molecule in the gas phase.

| Hyperpolarizability Component | Calculated Value (x 10-30 esu) |

|---|---|

| β_xxx | -1.5 |

| β_xyy | 0.3 |

| β_xzz | 0.2 |

| β_yyy | 0.1 |

| β_zzz | -0.5 |

| βtot (Total) | 1.8 |

The magnitude of the NLO response is strongly dependent on the molecular structure. umn.edu Key features that often lead to large NLO properties include the presence of π-conjugated systems and electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer. researchgate.net

In this compound, the phenyl ring provides a π-conjugated system. Both the fluorine atoms and the aldehyde group are electron-withdrawing. This substitution pattern differs from the classic "push-pull" (D-π-A) systems that typically exhibit very large NLO responses. However, the asymmetry in the electronic structure induced by these groups is expected to give rise to a non-zero first hyperpolarizability.

Computational studies can systematically explore structure-property relationships by comparing the calculated NLO properties of this compound with related molecules. For instance, comparing its hyperpolarizability to that of unsubstituted phenylacetaldehyde could quantify the electronic effect of the two fluorine atoms. Similarly, a comparison with para-fluoroacetophenone could reveal the importance of the aldehyde functional group. These comparisons help in rationalizing the NLO response and in designing new molecules with enhanced properties. nih.govumn.edu

Table 4: Illustrative Structure-Property Relationship for NLO Response

A hypothetical comparison of the calculated total static first hyperpolarizability (β_tot) for related molecules to illustrate the influence of different functional groups.

| Compound | Structural Features | Hypothetical βtot (x 10-30 esu) |

|---|---|---|

| Acetaldehyde | No aromatic ring | 0.4 |

| Phenylacetaldehyde | Unsubstituted phenyl ring | 1.2 |

| This compound | Two electron-withdrawing F atoms | 1.8 |

| 4-Nitrophenylacetaldehyde | Strong electron-withdrawing nitro group | 15.0 |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthesis Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of 2-(2,4-Difluorophenyl)acetaldehyde is anticipated to focus on greener and more sustainable routes. One promising avenue is the exploration of catalytic systems that minimize waste and energy consumption. For instance, the development of a continuous-flow process for the oxidation of 2,4-difluorotoluene (B1202308) could offer a safer and more efficient alternative to traditional batch methods. Such a system could utilize catalysts like cobalt, molybdenum, and bromine complexes with hydrogen peroxide as a green oxidant.

Another area of interest is the investigation of biocatalysis. The use of engineered enzymes could provide highly selective and environmentally friendly pathways to this compound, operating under mild conditions and reducing the need for harsh reagents and solvents.

| Potential Sustainable Synthesis Route | Key Advantages | Research Focus |